molecular formula C19H22N6OS B2500876 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclohexylacetamide CAS No. 863452-93-1

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclohexylacetamide

Cat. No.: B2500876
CAS No.: 863452-93-1
M. Wt: 382.49
InChI Key: LUHPHSUZBJKCMY-UHFFFAOYSA-N
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Description

2-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclohexylacetamide is a triazolopyrimidine derivative synthesized via nucleophilic substitution at the 7-position of the heterocyclic core. The compound features a benzyl group at position 3, a thioether linkage at position 7, and an acetamide group substituted with a cyclohexyl moiety. Its molecular formula is C₂₁H₂₅N₇OS (molecular weight: 423.54 g/mol).

Properties

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6OS/c26-16(22-15-9-5-2-6-10-15)12-27-19-17-18(20-13-21-19)25(24-23-17)11-14-7-3-1-4-8-14/h1,3-4,7-8,13,15H,2,5-6,9-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHPHSUZBJKCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclohexylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Thioether Formation: The thiol group is introduced via a substitution reaction with a suitable thiolating agent.

    Amidation: The final step involves the reaction of the intermediate with cyclohexylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Antiplatelet Activity

Research has indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antiplatelet activity. A study demonstrated that modifications to the ticagrelor structure (a known antiplatelet agent) led to the synthesis of new compounds with similar or enhanced activity against platelet aggregation. The mechanism involves inhibition of the ADP receptor pathway, which is crucial for platelet activation and aggregation .

Antibacterial Activity

In addition to antiplatelet properties, certain analogues have shown antibacterial effects, particularly against Gram-positive bacteria. The structural modifications in the triazolo[4,5-d]pyrimidine framework can influence antibacterial efficacy. For instance, the introduction of specific substituents at the 7-position has been linked to enhanced activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Synthesis and Derivatives

The synthesis of 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclohexylacetamide typically involves several steps:

  • Formation of Triazolo-Pyrimidine Core : The initial step involves creating the triazolo-pyrimidine core through cyclization reactions.
  • Thioether Formation : The thioether linkage is formed by reacting the triazole derivative with a suitable thiol.
  • Acetamide Formation : Finally, cyclohexylacetamide is attached through nucleophilic substitution or coupling reactions.

Case Study 1: Ticagrelor Analogues

A study focused on synthesizing analogues of ticagrelor using 1,2,3-triazolo[4,5-d]pyrimidines as scaffolds. The results indicated that slight modifications could retain antiplatelet activity while reducing antibacterial properties, suggesting distinct biological mechanisms at play .

Case Study 2: Antimicrobial Screening

Another investigation evaluated various derivatives of this compound for their antibacterial efficacy. The study revealed promising results against several bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclohexylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous derivatives are highlighted below, focusing on substituent variations, synthetic yields, and pharmacological implications.

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name / ID Substituent at Position 7 Amine Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Key Pharmacological Notes
Target Compound -S-CH₂-C(=O)-NH-Cyclohexyl 3-Benzyl C₂₁H₂₅N₇OS 423.54 N/A Enhanced lipophilicity due to cyclohexyl group; potential kinase inhibition
Tert-butyl(2-((3-benzyl-5-(propylthio)... (9) -NH-CH₂CH₂- (tert-butyl carbamate) 3-Benzyl, 5-propylthio C₁₆H₂₁N₇S 344.16 82 High selectivity for adenosine receptors; propylthio enhances membrane permeability
N1-(3-Benzyl-5-(propylthio)... (11) -NH-CH₂CH₂-NHCH₃ 3-Benzyl, 5-propylthio C₁₈H₂₅N₇S 376.10 88 Dual-action mechanism (kinase and HDAC inhibition); methylamine improves solubility
4-((3-Benzyl-...)thio)aniline (22) -S-Ph-NH₂ 3-Benzyl C₁₈H₁₆N₆S 356.43 N/A Aniline group enables conjugation; used in acrylamide prodrugs
1-{3-Benzyl-...} piperazine dihydrochloride -NH-Piperazine 3-Benzyl C₁₅H₁₉Cl₂N₇ 295.28 N/A Piperazine enhances CNS penetration; tested in neurological disorders
Patent Derivative (EU Patent) -NH-Cyclopropylamino-difluorophenyl 3-Benzyl, 5-propylthio C₂₈H₂₈F₂N₇O₂S 564.63 N/A Optimized for solid-state stability; advanced to preclinical trials

Key Findings

Propylthio substituents (e.g., in compounds 9, 11) increase metabolic stability but may reduce aqueous solubility .

Synthetic Flexibility: The 7-position is highly reactive, enabling diverse substitutions (e.g., chloro, thio, amino) via mesylation or nucleophilic displacement . For example, the target compound’s thioacetamide group is introduced via thiol-displacement reactions from a 7-chloro precursor .

Pharmacological Profiles: Derivatives with aromatic amines (e.g., compound 22) exhibit strong DNA-binding affinity, while aliphatic amines (e.g., cyclohexyl) favor kinase inhibition . The EU Patent compound demonstrates how cyclopropylamino and difluorophenyl groups enhance target selectivity and pharmacokinetics.

Yield and Scalability :

  • Higher yields (>80%) are achieved with tert-butyl carbamate (9) and methylamine (11) derivatives due to stable intermediates , whereas the target compound’s synthesis may require optimization for scalability.

Biological Activity

The compound 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclohexylacetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of this compound is C18H22N6SC_{18}H_{22}N_{6}S, with a molecular weight of 370.48 g/mol. The compound features a triazolopyrimidine core which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolopyrimidine compounds exhibit significant antimicrobial properties. For example, research showed that various synthesized heterocycles, including those similar to our compound of interest, displayed potent antimicrobial activity against a range of pathogens including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivityTested Microorganisms
This compoundModerateE. coli, S. aureus
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidineHighP. aeruginosa
N-(benzo[1,2,3]triazol-1-yl) derivativesHighC. albicans

Anticancer Activity

The anticancer properties of the compound have also been investigated. In vitro studies using HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines have shown that triazolopyrimidine derivatives can inhibit cell proliferation effectively . The mechanism appears to involve the induction of apoptosis in cancer cells.

Table 2: Anticancer Activity in Cell Lines

Compound NameCell LineIC50 (µM)
This compoundHepG215
2-(benzylthio)-N-cyclohexylacetamideMCF-720
Control (Doxorubicin)HepG20.5

The proposed mechanism for the biological activity of this compound involves several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation.
  • Induction of Apoptosis : It has been suggested that the compound induces apoptosis through mitochondrial pathways.
  • Interaction with DNA : Some studies indicate that triazolopyrimidine derivatives can intercalate with DNA or inhibit topoisomerases.

Structure-Activity Relationship (SAR)

The structural features of the compound significantly influence its biological activity. Modifications to the benzyl group or alterations in the thioether linkage can enhance potency or selectivity against specific targets .

Case Studies

A notable study explored the synthesis and evaluation of various derivatives based on the triazolopyrimidine scaffold. The results indicated that small changes in substituents could lead to significant variations in biological activity .

Q & A

Q. Key Reaction Condition Variables :

ParameterOptimal RangeImpact on Yield/PuritySource
Temperature60–80°C (thiolation)Higher temps increase byproducts; lower temps slow kinetics
SolventDMF/DCMPolar aprotic solvents enhance nucleophilic substitution
PurificationColumn chromatography (silica gel, 5% EtOAc/hexane)Critical for removing unreacted intermediates

(Basic) What biological activities have been reported, and what structural features contribute to these effects?

Answer:
Reported activities include:

  • Antimicrobial : Inhibition of bacterial DNA gyrase (IC₅₀ = 2.1 µM against S. aureus) .
  • Anticancer : Caspase-3 activation in HeLa cells (EC₅₀ = 8.7 µM) via triazolopyrimidine-mediated apoptosis .

Q. Structure-Activity Relationships :

Structural FeatureRole in BioactivityExample Modification ImpactSource
Benzyl Group (C-3 position)Enhances hydrophobic target bindingFluorobenzyl substitution ↑ potency 20%
Thioether LinkageFacilitates redox-mediated interactionsOxidation to sulfone ↓ activity
Cyclohexyl AcetamideImproves membrane permeabilitySmaller substituents reduce bioavailability

(Advanced) How can synthesis be optimized for purity and scalability without compromising bioactivity?

Q. Methodological Recommendations :

  • Solvent Optimization : Replace DMF with MeCN for thiolation to reduce side reactions (yield ↑ from 65% to 82%) .
  • In-Line Monitoring : Use FTIR or HPLC-MS to track intermediate formation (e.g., thiolation completion at 4 h) .
  • Flow Chemistry : Continuous-flow synthesis reduces batch variability (purity >98% at 10 g scale) .

Q. Scalability Challenges :

IssueMitigation StrategySource
High exothermicityGradual reagent addition with cooling jacket
Chromatography bottlenecksSwitch to recrystallization (EtOH/H₂O, 70:30)

(Advanced) What methodologies analyze binding interactions with biological targets?

Q. Recommended Approaches :

Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD = 1.3 nM for human DHFR) .

Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy-driven binding (ΔH = −12.4 kcal/mol) .

X-ray Crystallography : Resolves binding poses (e.g., triazolopyrimidine stacking with purine bases) .

Molecular Dynamics (MD) Simulations : Predicts stability of ligand-protein complexes (RMSD <1.5 Å over 100 ns) .

Case Study : MD simulations aligned with SPR data showed a 2.8-Å shift in DHFR active site upon binding, explaining potency differences in analogs .

(Advanced) How should contradictory bioactivity data across studies be reconciled?

Q. Analysis Framework :

Assay Variability : Compare cell lines (e.g., IC₅₀ varies 3-fold between HeLa and MCF-7 due to p53 status) .

Compound Purity : HPLC purity <95% correlates with false-negative results (e.g., 90% purity ↓ activity 40%) .

Solubility Limits : Use DMSO stock concentrations <10 mM to avoid precipitation in aqueous buffers .

Q. Key Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., benzyl proton singlet at δ 5.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass within 3 ppm error (e.g., [M+H]⁺ calc. 452.1234, obs. 452.1237) .
  • HPLC-PDA : Purity assessment (λ = 254 nm, Rt = 12.3 min, C18 column) .

(Advanced) What in silico approaches predict ADMET properties, and how do they align with experimental data?

Q. Tools and Workflows :

  • ADMET Prediction : Use Schrödinger’s QikProp (e.g., predicted Caco-2 permeability = 25 nm/s vs. experimental 22 nm/s) .
  • Metabolic Stability : CYP3A4 docking scores correlate with microsomal half-life (R² = 0.89) .

Q. Discrepancy Management :

  • False Negatives in Toxicity : Override alerts for hERG binding using experimental patch-clamp data (IC₅₀ >30 µM deemed safe) .

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